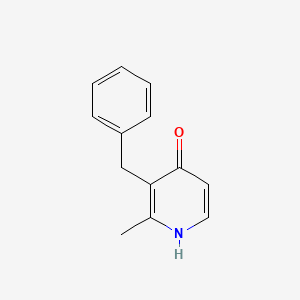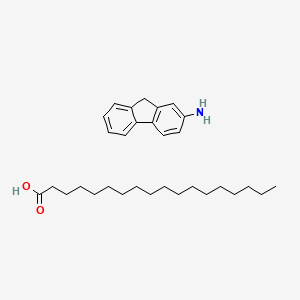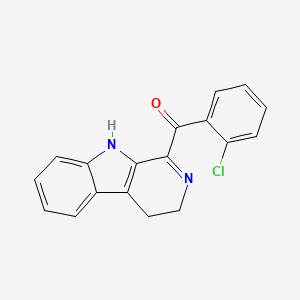![molecular formula C22H14N4O5 B12601725 4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- CAS No. 649758-01-0](/img/structure/B12601725.png)
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with a nitro group, an azo linkage, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- typically involves multi-step organic reactions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave-assisted conditions to form quinoline derivatives . The introduction of the azo group can be achieved through diazotization followed by azo coupling reactions. The nitro group is usually introduced via nitration reactions using concentrated nitric acid and sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The azo linkage can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino-substituted quinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-Quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against alkaline phosphatases.
Medicine: Explored for its anticancer properties, particularly as a histone deacetylase inhibitor.
Industry: Utilized in the development of dyes and pigments due to its azo linkage and vibrant color properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on the application:
Comparison with Similar Compounds
2-Phenyl-4-quinolinecarboxylic acid: Shares the quinoline core but lacks the azo and nitro groups.
2-(Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid: Contains a similar hydroxyphenyl group but differs in the position and type of substituents.
Uniqueness: The presence of the azo linkage and nitro group in 4-quinolinecarboxylic acid, 2-[4-[(4-hydroxyphenyl)azo]phenyl]-6-nitro- imparts unique chemical reactivity and potential applications that are not observed in its simpler analogs. These functional groups enable the compound to participate in a wider range of chemical reactions and enhance its utility in various scientific and industrial applications.
Properties
CAS No. |
649758-01-0 |
|---|---|
Molecular Formula |
C22H14N4O5 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-[4-[(4-hydroxyphenyl)diazenyl]phenyl]-6-nitroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H14N4O5/c27-17-8-5-15(6-9-17)25-24-14-3-1-13(2-4-14)21-12-19(22(28)29)18-11-16(26(30)31)7-10-20(18)23-21/h1-12,27H,(H,28,29) |
InChI Key |
RIDAWOMSOKIMQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=C2)C(=O)O)N=NC4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-1-ylindole-3-carboxamide](/img/structure/B12601642.png)


![4-[3-(2,4-Dimethoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B12601659.png)
![Sulfamic acid, (2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propyl ester](/img/structure/B12601671.png)

![2,2'-[{[2-(Dimethylamino)ethyl]azanediyl}bis(methylene)]bis(4-nitrophenol)](/img/structure/B12601678.png)
![N-[(1R)-1-(4-nitrophenyl)ethyl]formamide](/img/structure/B12601693.png)
![Phenol, 2-[[1-(4-methoxyphenyl)-3-butenyl]amino]-](/img/structure/B12601708.png)



![2-Benzyl-1-hexyl-3-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B12601719.png)
![N-(4-Fluoro-2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12601720.png)
